molecular formula C13H14O5S B14351344 1,3-Dihydroxypropan-2-yl naphthalene-1-sulfonate CAS No. 92917-18-5

1,3-Dihydroxypropan-2-yl naphthalene-1-sulfonate

Cat. No.: B14351344
CAS No.: 92917-18-5
M. Wt: 282.31 g/mol
InChI Key: HPIXADXTNKCPNE-UHFFFAOYSA-N
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Description

1,3-Dihydroxypropan-2-yl naphthalene-1-sulfonate is a chemical compound that belongs to the class of naphthalenesulfonates These compounds are derivatives of sulfonic acid containing a naphthalene functional unit

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dihydroxypropan-2-yl naphthalene-1-sulfonate typically involves the sulfonation of naphthalene followed by the introduction of the 1,3-dihydroxypropan-2-yl group. The reaction conditions often require the use of sulfuric acid as a sulfonating agent and controlled temperatures to ensure the desired product formation.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonation processes using continuous reactors. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and advanced separation techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydroxypropan-2-yl naphthalene-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonate group to other functional groups.

    Substitution: The sulfonate group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or other reduced forms.

Scientific Research Applications

1,3-Dihydroxypropan-2-yl naphthalene-1-sulfonate has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of dyes and other organic compounds.

    Biology: Employed in biochemical assays and as a reagent in various biological experiments.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dihydroxypropan-2-yl naphthalene-1-sulfonate involves its interaction with molecular targets and pathways. The compound can act as a sulfonating agent, introducing sulfonate groups into other molecules. This activity is mediated through electrophilic aromatic substitution reactions, where the sulfonate group is transferred to the target molecule.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-2-sulfonic acid: Another naphthalenesulfonate with similar properties but different structural configuration.

    1,8-Naphthalimide derivatives: Compounds with naphthalene cores used in various applications, including organic light-emitting diodes (OLEDs).

Uniqueness

1,3-Dihydroxypropan-2-yl naphthalene-1-sulfonate is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential applications. Its dual functional groups (hydroxy and sulfonate) allow for versatile chemical modifications and interactions, making it valuable in both research and industrial contexts.

Properties

CAS No.

92917-18-5

Molecular Formula

C13H14O5S

Molecular Weight

282.31 g/mol

IUPAC Name

1,3-dihydroxypropan-2-yl naphthalene-1-sulfonate

InChI

InChI=1S/C13H14O5S/c14-8-11(9-15)18-19(16,17)13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,14-15H,8-9H2

InChI Key

HPIXADXTNKCPNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)OC(CO)CO

Origin of Product

United States

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